Lipophilicity: Higher Octanol–Water Partitioning vs. Dimethyl Analog
5,5-Diethyl-2-phenyl-1,3-dioxane exhibits substantially greater lipophilicity than its 5,5-dimethyl counterpart. The target compound has a computed XLogP3-AA of 3.2 [1] and an alternative computed LogP of 3.54 , whereas 5,5-dimethyl-2-phenyl-1,3-dioxane (CAS 776-88-5) has a reported LogP of 2.76 . The ΔLogP of 0.44–0.78 log units corresponds to an approximately 2.8- to 6.0-fold higher octanol–water partition coefficient, indicating that the diethyl derivative will partition more strongly into non-polar phases and biological membranes.
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.2 (PubChem); computed LogP = 3.54 (ChemSrc) |
| Comparator Or Baseline | 5,5-Dimethyl-2-phenyl-1,3-dioxane (CAS 776-88-5): LogP = 2.76 (InvivoChem) |
| Quantified Difference | ΔLogP = +0.44 to +0.78 (2.8×–6.0× higher partitioning) |
| Conditions | Computed/predicted values from different database sources; not derived from a single head-to-head experimental measurement |
Why This Matters
Higher LogP directly impacts organic-phase extraction efficiency and passive membrane permeability during synthesis workup or biological testing; selecting the dimethyl analog would underpredict compound retention in non-polar environments by up to 6-fold.
- [1] PubChem Compound Summary for CID 232219, 5,5-Diethyl-2-phenyl-1,3-dioxane. XLogP3-AA = 3.2. National Center for Biotechnology Information, 2025. View Source
